molecular formula C15H12N2O3 B14354485 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- CAS No. 90451-63-1

9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-

Cat. No.: B14354485
CAS No.: 90451-63-1
M. Wt: 268.27 g/mol
InChI Key: VHSIXGRTRUHBRT-UHFFFAOYSA-N
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Description

9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-: is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their versatile applications in various fields, including organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- typically involves the following steps:

    Nitration of Carbazole: Carbazole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position.

    Alkylation: The nitrated carbazole is then subjected to alkylation with an ethenyloxy methylating agent under basic conditions to introduce the ethenyloxy group at the 9-position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.

    Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Amino derivatives: from reduction reactions.

    Substituted carbazoles: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-donating properties.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology:

Medicine:

    Anticancer Agents: Derivatives of carbazole have shown promise as anticancer agents by inhibiting specific enzymes involved in cancer cell proliferation.

Industry:

    Materials Science: Used in the synthesis of polymers and copolymers with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro- involves its interaction with molecular targets through its nitro and ethenyloxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethenyloxy group enhances the compound’s solubility and reactivity, facilitating its incorporation into larger molecular structures.

Comparison with Similar Compounds

    9H-Carbazole: The parent compound, lacking the nitro and ethenyloxy groups.

    9-Methyl-9H-carbazole: A methylated derivative with different electronic properties.

    9-Ethyl-9H-carbazole: An ethylated derivative with similar applications in organic electronics.

Uniqueness:

    Enhanced Reactivity: The presence of both nitro and ethenyloxy groups increases the compound’s reactivity compared to its parent compound.

    Versatile Applications: The unique combination of functional groups allows for diverse applications in various fields, from organic electronics to pharmaceuticals.

Properties

CAS No.

90451-63-1

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

9-(ethenoxymethyl)-3-nitrocarbazole

InChI

InChI=1S/C15H12N2O3/c1-2-20-10-16-14-6-4-3-5-12(14)13-9-11(17(18)19)7-8-15(13)16/h2-9H,1,10H2

InChI Key

VHSIXGRTRUHBRT-UHFFFAOYSA-N

Canonical SMILES

C=COCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31

Origin of Product

United States

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